molecular formula C17H18BrN3O B3571770 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

Cat. No.: B3571770
M. Wt: 360.2 g/mol
InChI Key: BKFVJLXGEBZNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE is a complex organic compound that features a bromophenyl group, a pyridine carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the bromophenyl and pyridine carbonyl intermediates, followed by their coupling with the piperazine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The pyridine carbonyl group can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include primary amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-[(2-CHLOROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-FLUOROPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with a fluorine atom instead of bromine.

    1-[(2-IODOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c18-16-6-2-1-4-15(16)13-20-8-10-21(11-9-20)17(22)14-5-3-7-19-12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFVJLXGEBZNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.